molecular formula C23H32N4O B2362573 N-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-4-methylbenzamide CAS No. 946345-85-3

N-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-4-methylbenzamide

Cat. No.: B2362573
CAS No.: 946345-85-3
M. Wt: 380.536
InChI Key: FKRBGAXZYZTBNZ-UHFFFAOYSA-N
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Description

N-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-4-methylbenzamide is a useful research compound. Its molecular formula is C23H32N4O and its molecular weight is 380.536. The purity is usually 95%.
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Properties

IUPAC Name

N-[2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl]-4-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32N4O/c1-18-5-7-20(8-6-18)23(28)24-17-22(27-15-13-26(4)14-16-27)19-9-11-21(12-10-19)25(2)3/h5-12,22H,13-17H2,1-4H3,(H,24,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKRBGAXZYZTBNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NCC(C2=CC=C(C=C2)N(C)C)N3CCN(CC3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-4-methylbenzamide, also known by its CAS number 900006-28-2, is a complex organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological profiles, and relevant case studies.

Chemical Structure and Properties

The compound features a molecular formula of C23H30N6O4C_{23}H_{30}N_{6}O_{4} and a molecular weight of 454.5 g/mol. Its structure includes a dimethylamino group, a piperazine moiety, and an aromatic benzamide group, which contribute to its unique chemical properties.

PropertyValue
Molecular FormulaC23H30N6O4
Molecular Weight454.5 g/mol
CAS Number900006-28-2

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of specific kinases, which are critical in various signaling pathways. For instance, it exhibits inhibitory activity against ABL1 and SRC kinases, which are involved in cancer cell proliferation and survival.
  • Receptor Modulation : The presence of the piperazine group allows for interaction with neurotransmitter receptors, potentially influencing neuropharmacological activities.
  • Cellular Uptake : Its lipophilicity enhances cellular membrane permeability, facilitating its uptake into cells where it can exert its effects.

Pharmacological Profile

Research indicates that this compound exhibits several pharmacological properties:

  • Antitumor Activity : In vitro studies have demonstrated that the compound possesses significant antitumor effects against various cancer cell lines. For example, it has shown IC50 values in the nanomolar range against BCR-ABL1 expressing cells, indicating potent activity against leukemia models.
  • Neuropharmacological Effects : Preliminary studies suggest that the compound may have potential applications in treating neurological disorders due to its ability to modulate neurotransmitter systems.

Case Study 1: Antitumor Efficacy

A study published in Cancer Research evaluated the efficacy of this compound against BCR-ABL1 positive leukemia cells. The results indicated that the compound exhibited:

  • IC50 Values : 47 nM in Ba/F3 BCR-ABL1 cells.
  • Selectivity : Minimal effect on non-targeted cell lines at concentrations up to 10 µM, highlighting its selectivity for cancerous cells .

Case Study 2: Neuropharmacological Assessment

In a neuropharmacology study, the compound was assessed for its effects on serotonin receptors. The findings suggested:

  • Binding Affinity : Strong affinity for serotonin receptor subtypes, indicating potential antidepressant properties.
  • Behavioral Studies : Animal models treated with the compound showed reduced anxiety-like behaviors compared to controls .

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